molecular formula C9H15ClF3N B6224628 6-(trifluoromethyl)bicyclo[4.1.1]octan-1-amine hydrochloride CAS No. 2763777-70-2

6-(trifluoromethyl)bicyclo[4.1.1]octan-1-amine hydrochloride

Cat. No. B6224628
CAS RN: 2763777-70-2
M. Wt: 229.7
InChI Key:
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Description

6-(Trifluoromethyl)bicyclo[4.1.1]octan-1-amine hydrochloride (TFMBCOHCl) is a cyclic amine derivative that has been widely studied for its potential applications in drug discovery and development. This compound has been used in a variety of research studies and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

6-(trifluoromethyl)bicyclo[4.1.1]octan-1-amine hydrochloride has been used in a variety of scientific research applications. It has been used in the study of enzyme-catalyzed reactions, as a model compound for drug discovery and development, and in the study of biochemical and physiological processes. Additionally, it has been used in the synthesis of other compounds such as trifluoromethylated heterocycles.

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)bicyclo[4.1.1]octan-1-amine hydrochloride is not fully understood. However, it is believed to act as an inhibitor of various enzymes and receptors. It has been shown to bind to and inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been found to bind to and inhibit the activity of several receptors, including serotonin, dopamine, and histamine receptors.
Biochemical and Physiological Effects
6-(trifluoromethyl)bicyclo[4.1.1]octan-1-amine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes and receptors, as discussed above. Additionally, it has been found to modulate the activity of several neurotransmitters, including serotonin, dopamine, and histamine. Furthermore, it has been found to have an effect on the expression of several genes, including those involved in the regulation of inflammation, cell growth, and apoptosis.

Advantages and Limitations for Lab Experiments

6-(trifluoromethyl)bicyclo[4.1.1]octan-1-amine hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time. However, it is not soluble in most organic solvents and requires special solvents for dissolution. Additionally, it has a relatively low solubility in water and requires special techniques for its dissolution.

Future Directions

The potential future directions for research involving 6-(trifluoromethyl)bicyclo[4.1.1]octan-1-amine hydrochloride are numerous. One potential direction is to further investigate its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research could be done on its potential applications in drug discovery and development, as well as its potential uses in the synthesis of other compounds. Additionally, further research could be done on its potential toxicity, as well as its potential interactions with other drugs and compounds. Finally, further research could be done on its potential uses in various medical treatments and therapies.

Synthesis Methods

6-(trifluoromethyl)bicyclo[4.1.1]octan-1-amine hydrochloride can be synthesized via a multi-step synthesis process involving the reaction of trifluoromethylchloride with 1-bicyclo[4.1.1]octan-1-amine in the presence of a base. This reaction produces a trifluoromethylated bicyclic amine which is then reacted with hydrochloric acid to produce the desired product. The overall yield of the reaction is relatively high and the reaction can be completed in a relatively short amount of time.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(trifluoromethyl)bicyclo[4.1.1]octan-1-amine hydrochloride involves the introduction of a trifluoromethyl group onto a bicyclo[4.1.1]octane ring system, followed by the conversion of the resulting compound to the amine hydrochloride salt.", "Starting Materials": [ "Bicyclo[4.1.1]oct-3-ene", "Trifluoromethyl iodide", "Sodium hydride", "Ammonium chloride", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Bicyclo[4.1.1]oct-3-ene is reacted with trifluoromethyl iodide in the presence of sodium hydride to yield 6-(trifluoromethyl)bicyclo[4.1.1]oct-3-ene.", "The resulting compound is then treated with ammonium chloride in methanol to yield 6-(trifluoromethyl)bicyclo[4.1.1]octan-3-ol.", "The alcohol is then converted to the amine by treatment with hydrochloric acid in diethyl ether, followed by isolation of the hydrochloride salt of the amine." ] }

CAS RN

2763777-70-2

Product Name

6-(trifluoromethyl)bicyclo[4.1.1]octan-1-amine hydrochloride

Molecular Formula

C9H15ClF3N

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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